molecular formula C9H16Cl3FN4 B6609541 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride CAS No. 2866317-54-4

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride

Cat. No. B6609541
CAS RN: 2866317-54-4
M. Wt: 305.6 g/mol
InChI Key: QGHLCNYRNCSVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride (FDZ) is a heterocyclic compound that has recently gained interest in the scientific community due to its unique properties and potential applications. FDZ is a versatile compound that has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and materials science. FDZ has been shown to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used in a variety of scientific research applications, including biological research, drug discovery, and materials science. In biological research, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used to study the effects of drugs on cells and organisms. 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has also been used in drug discovery, as it can be used to synthesize a variety of compounds with potential therapeutic effects. Finally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used in materials science to synthesize a variety of materials with unique properties.

Mechanism of Action

The exact mechanism of action of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is not yet fully understood. However, it is believed that 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride binds to certain receptors in cells and organisms, leading to various biochemical and physiological effects. Specifically, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is believed to bind to certain G-protein coupled receptors, leading to changes in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have anti-inflammatory, anti-cancer, and antifungal effects. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have neuroprotective effects, as well as effects on the cardiovascular and immune systems.

Advantages and Limitations for Lab Experiments

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has several advantages for laboratory experiments. 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is easy to synthesize, and is relatively stable in aqueous solutions. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is non-toxic and has low environmental impact, making it a safe and effective reagent for laboratory experiments. However, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is expensive and can be difficult to obtain in large quantities, making it a less than ideal reagent for large-scale experiments.

Future Directions

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has a wide range of potential applications in the scientific community, and there are several possible future directions for research. One possible future direction is the development of new synthetic methods for the synthesis of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride and related compounds. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride could be used to study the effects of drugs on cells and organisms, as well as to develop new drugs with potential therapeutic effects. Finally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride could be used to synthesize a variety of materials with unique properties.

Synthesis Methods

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride can be synthesized via a variety of methods, including a two-step synthesis from 5-fluoropyrimidine. In the first step, 5-fluoropyrimidine is reacted with 1-chloro-1,4-diazepane in aqueous acetic acid to form the desired 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride product. The reaction is carried out at room temperature and is complete within a few hours. The second step involves the hydrolysis of the 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride product to form the desired 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride trihydrochloride. This reaction is also carried out in aqueous acetic acid, and is complete within a few hours.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHLCNYRNCSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=N2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3FN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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